molecular formula C13H14N2O2 B12934206 Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-

Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy-

Cat. No.: B12934206
M. Wt: 230.26 g/mol
InChI Key: RJWTUFXPOKOMJS-UHFFFAOYSA-N
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Description

Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- is a synthetic organic compound that belongs to the class of benzaldehydes. These compounds are characterized by the presence of a benzene ring with an aldehyde group attached. The specific structure of this compound includes additional functional groups such as an ethyl-imidazole and a methoxy group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- typically involves multi-step organic reactions. One possible route could be:

    Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions.

    Attachment of the methoxy group: The methoxy group can be added through methylation reactions.

    Formation of the benzaldehyde structure: The final step involves the formation of the benzaldehyde structure, possibly through formylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and imidazole groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can have several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating specific enzymes.

    Interaction with receptors: Modulating receptor activity.

    Pathway modulation: Influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde derivatives: Compounds with similar benzaldehyde structures but different functional groups.

    Imidazole derivatives: Compounds with imidazole rings but different substituents.

Uniqueness

The unique combination of the ethyl-imidazole and methoxy groups in Benzaldehyde, 4-(4-ethyl-1H-imidazol-1-yl)-3-methoxy- can result in distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

4-(4-ethylimidazol-1-yl)-3-methoxybenzaldehyde

InChI

InChI=1S/C13H14N2O2/c1-3-11-7-15(9-14-11)12-5-4-10(8-16)6-13(12)17-2/h4-9H,3H2,1-2H3

InChI Key

RJWTUFXPOKOMJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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